molecular formula C16H22O4 B1436279 DI-N-Butyl phthalate-D22 CAS No. 358731-15-4

DI-N-Butyl phthalate-D22

Cat. No.: B1436279
CAS No.: 358731-15-4
M. Wt: 300.48 g/mol
InChI Key: DOIRQSBPFJWKBE-ICZXYYBKSA-N
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Description

DI-N-Butyl phthalate-D22 is a deuterated form of di-n-butyl phthalate, a commonly used plasticizer. It is an oily, sparingly water-soluble liquid with a high boiling point of approximately 350°C . This compound is primarily used in scientific research to study the behavior and effects of phthalates in various environments and biological systems.

Biochemical Analysis

Biochemical Properties

DI-N-Butyl Phthalate-D22 plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It has been shown to interact with enzymes such as esterases, which catalyze the hydrolysis of ester bonds in this compound, leading to the formation of mono-n-butyl phthalate and butanol. These interactions are crucial for the metabolism and detoxification of this compound in biological systems .

Cellular Effects

This compound has been found to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to disrupt the endocrine system by mimicking or inhibiting the action of natural hormones, leading to changes in gene expression and cellular responses . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to nuclear receptors such as the peroxisome proliferator-activated receptors (PPARs), leading to the activation or inhibition of target genes involved in lipid metabolism and inflammation . Furthermore, it can inhibit the activity of enzymes such as cytochrome P450s, which are involved in the metabolism of various endogenous and exogenous compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation through hydrolysis and microbial action . Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while at higher doses, it can cause toxic or adverse effects. For example, high doses of this compound have been shown to induce reproductive toxicity, liver damage, and developmental abnormalities in animal models . Threshold effects have also been observed, where certain dosages result in significant changes in biological responses.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It is primarily metabolized by esterases, which hydrolyze the ester bonds to produce mono-n-butyl phthalate and butanol . These metabolites can further undergo phase II metabolism, involving conjugation with glucuronic acid or sulfate, to enhance their excretion from the body. This compound can also affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes.

Preparation Methods

The synthesis of DI-N-Butyl phthalate-D22 typically involves the esterification of phthalic anhydride with n-butyl alcohol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out at temperatures ranging from 120°C to 150°C . Industrial production methods also involve the reaction of phthalic anhydride with n-butyl alcohol, which is a more predominant manufacturing method .

Chemical Reactions Analysis

DI-N-Butyl phthalate-D22 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis and various microorganisms for biodegradation. The major products formed from these reactions are phthalic acid, 1-butanol, and monobutyl phthalate .

Scientific Research Applications

DI-N-Butyl phthalate-D22 is widely used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

DI-N-Butyl phthalate-D22 is similar to other phthalates such as:

Compared to these compounds, this compound is unique due to its deuterated form, which makes it particularly useful in research applications involving isotopic labeling and tracing.

Properties

IUPAC Name

bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D,8D,9D,10D,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIRQSBPFJWKBE-ICZXYYBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101334364
Record name Bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358731-15-4
Record name Bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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